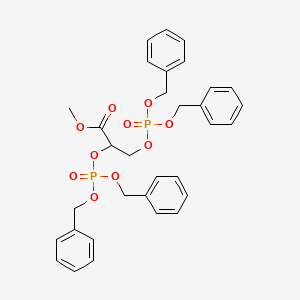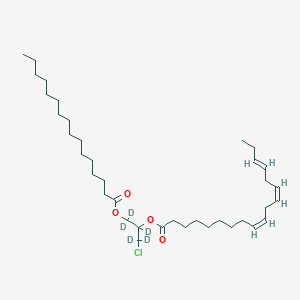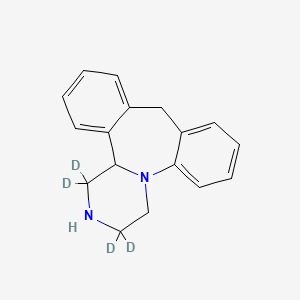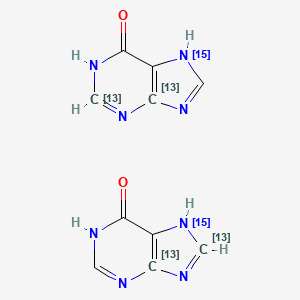
1,7-dihydropurin-6-one;1,7-dihydropurin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is an important intermediate in the purine metabolism pathway and is found in various biological systems. Hypoxanthine plays a crucial role in the synthesis of nucleic acids and is involved in various biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dihydropurin-6-one can be synthesized through several methods. One common synthetic route involves the deamination of adenine, which is catalyzed by adenosine deaminase . Another method includes the oxidation of xanthine using xanthine oxidase . These reactions typically occur under mild conditions and are facilitated by specific enzymes.
Industrial Production Methods
Industrial production of 1,7-dihydropurin-6-one often involves the fermentation of microorganisms that naturally produce the compound. The fermentation process is optimized to increase the yield of hypoxanthine, which is then extracted and purified for various applications .
Chemical Reactions Analysis
Types of Reactions
1,7-Dihydropurin-6-one undergoes several types of chemical reactions, including:
Oxidation: Hypoxanthine can be oxidized to xanthine and further to uric acid by the enzyme xanthine oxidase.
Reduction: It can be reduced to inosine by the enzyme purine nucleoside phosphorylase.
Substitution: Hypoxanthine can undergo substitution reactions, such as the replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Xanthine oxidase is commonly used as a reagent for the oxidation of hypoxanthine.
Reduction: Purine nucleoside phosphorylase is used for the reduction of hypoxanthine.
Substitution: Various chemical reagents, such as halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed
Oxidation: Xanthine and uric acid.
Reduction: Inosine.
Substitution: Various substituted purines depending on the reagents used.
Scientific Research Applications
1,7-Dihydropurin-6-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,7-dihydropurin-6-one involves its role as an intermediate in purine metabolism. It is converted to xanthine by xanthine oxidase and further to uric acid . Hypoxanthine also acts as a substrate for various enzymes involved in nucleotide synthesis . The molecular targets and pathways involved include the purine salvage pathway and the de novo synthesis of purines .
Comparison with Similar Compounds
1,7-Dihydropurin-6-one is similar to other purine derivatives such as guanine and adenine. it is unique in its role as an intermediate in purine metabolism and its involvement in specific biochemical pathways . Similar compounds include:
Guanine: 2-amino-1,7-dihydro-6H-purin-6-one.
Adenine: 6-aminopurine.
Xanthine: 2,6-dihydroxypurine.
Properties
Molecular Formula |
C10H8N8O2 |
|---|---|
Molecular Weight |
278.18 g/mol |
IUPAC Name |
1,7-dihydropurin-6-one;1,7-dihydropurin-6-one |
InChI |
InChI=1S/2C5H4N4O/c2*10-5-3-4(7-1-6-3)8-2-9-5/h2*1-2H,(H2,6,7,8,9,10)/i2+1,4+1,6+1;1+1,4+1,6+1 |
InChI Key |
DAUXLKFOFAZKPU-INAAPGSGSA-N |
Isomeric SMILES |
C1=N[13C]2=C(C(=O)N1)[15NH][13CH]=N2.C1=N[13C]2=C([15NH]1)C(=O)N[13CH]=N2 |
Canonical SMILES |
C1=NC2=C(N1)C(=O)NC=N2.C1=NC2=C(N1)C(=O)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(((6R,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)pyridin-1-ium](/img/structure/B13850301.png)
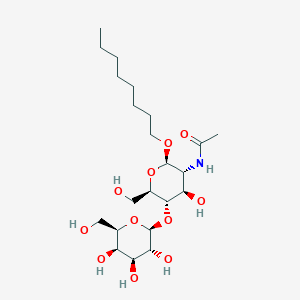
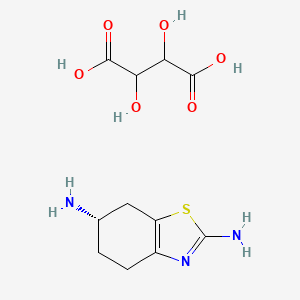

![disodium;(4R,5S,6R)-2,4,5-trihydroxy-6-[[hydroxy(oxido)phosphoryl]oxymethyl]oxane-2-carboxylate](/img/structure/B13850336.png)
![2-[4-(4-Aminophenyl)piperazin-1-yl]acetamide](/img/structure/B13850340.png)
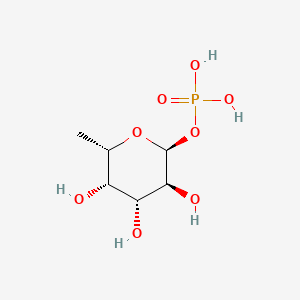
![5-(Furan-2-yl)-6-(furan-3-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13850347.png)
![5-[(1R)-1,5-Dimethyl-5-hexen-1-yl]-2-methylphenol](/img/structure/B13850355.png)

![1-(2-Methoxyphenyl)-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B13850393.png)
